
(R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a chiral compound with a unique structure that includes a cyclopropylmethyl group, an amino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, where a cyclopropylmethyl halide reacts with the pyrrolidine ring.
Amino Group Addition: The amino group is added via an amination reaction, often using an amine source such as ammonia or an amine derivative.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid may involve optimized versions of the above synthetic routes, utilizing flow microreactor systems for enhanced efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is investigated for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl-acetic acid
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to interact with biological targets in a distinct manner compared to other similar compounds, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)7-12-4-3-9(6-12)11-5-8-1-2-8/h8-9,11H,1-7H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
YWCKZCFJNCWTHA-SECBINFHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NCC2CC2)CC(=O)O |
Canonical SMILES |
C1CC1CNC2CCN(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12992581.png)
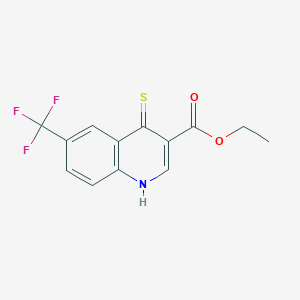
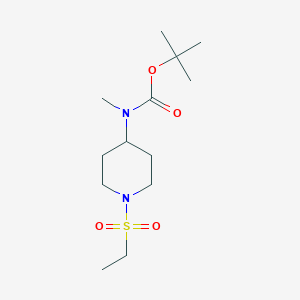
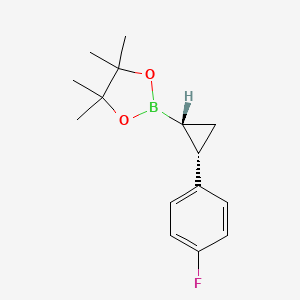
![tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12992620.png)
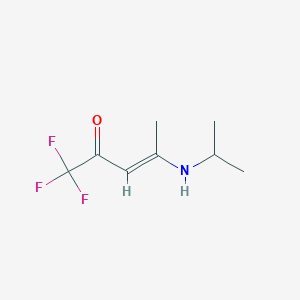


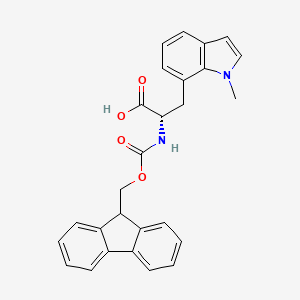
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
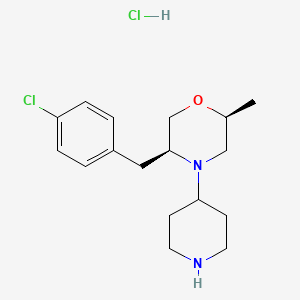
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
